molecular formula C19H14N2O3S B2575755 Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate CAS No. 851130-57-9

Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate

Cat. No.: B2575755
CAS No.: 851130-57-9
M. Wt: 350.39
InChI Key: GYUBMYDXGKDAHS-UHFFFAOYSA-N
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Description

Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of benzofuro[3,2-d]pyrimidine moiety makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate, can be achieved through several synthetic routes. One efficient method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the benzofuro[3,2-d]pyrimidine core .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzofuro[3,2-d]pyrimidine derivatives involves interactions with specific molecular targets and pathways. These compounds may inhibit enzymes, interfere with DNA replication, or modulate signaling pathways, leading to their observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Benzyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetate can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones . These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and applications.

Properties

IUPAC Name

benzyl 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-16(23-10-13-6-2-1-3-7-13)11-25-19-18-17(20-12-21-19)14-8-4-5-9-15(14)24-18/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUBMYDXGKDAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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